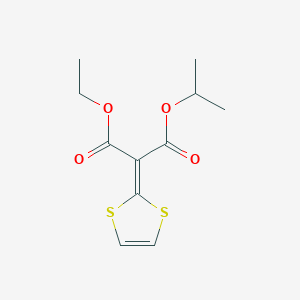
Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate typically involves the esterification of 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate: shares similarities with other esters, such as mthis compound and propyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate.
Unique Features: The presence of the 2-methylpropoxy group and the specific ester configuration make it unique compared to other esters.
Highlighting Uniqueness
The unique structural features of this compound, such as the specific arrangement of functional groups, contribute to its distinct reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
59119-70-9 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate |
InChI |
InChI=1S/C16H28O3/c1-6-19-16(17)10-14(4)8-7-9-15(5)12-18-11-13(2)3/h7-8,10,13,15H,6,9,11-12H2,1-5H3 |
InChI Key |
FUYYVIQGANXGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)COCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


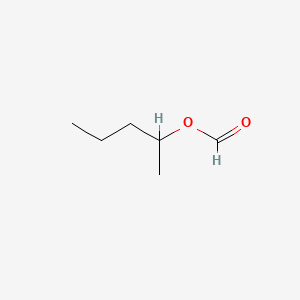
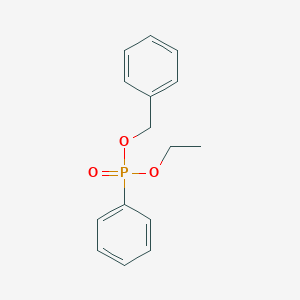
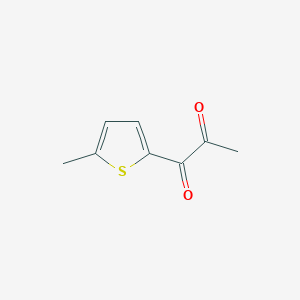
methanimine N-oxide](/img/structure/B14617033.png)
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)
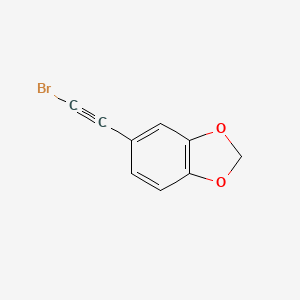

![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
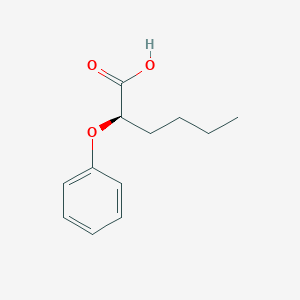

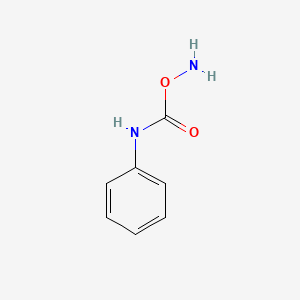
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
